molecular formula C7H3Br2FO B1410858 2,6-Dibromo-3-fluorobenzaldehyde CAS No. 1807055-80-6

2,6-Dibromo-3-fluorobenzaldehyde

Cat. No.: B1410858
CAS No.: 1807055-80-6
M. Wt: 281.9 g/mol
InChI Key: ZBDNDPOLNNEVQJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the bromination of 3-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2,6-Dibromo-3-fluorobenzoic acid.

    Reduction: Formation of 2,6-Dibromo-3-fluorobenzyl alcohol.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzaldehyde is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-2,6-difluorobenzaldehyde
  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 2,4-Dibromo-3-fluorobenzaldehyde

Comparison: 2,6-Dibromo-3-fluorobenzaldehyde is unique due to the specific positions of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and physical properties compared to its analogs. For example, the presence of bromine atoms at the 2 and 6 positions can lead to different steric and electronic effects compared to compounds with bromine atoms at other positions.

Properties

IUPAC Name

2,6-dibromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDNDPOLNNEVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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